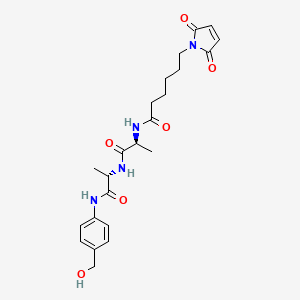
MC-Ala-Ala-PAB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MC-Ala-Ala-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is designed to connect an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to cancer cells. The compound has a molecular weight of 458.51 and a chemical formula of C23H30N4O6 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
MC-Ala-Ala-PAB is synthesized through a series of peptide coupling reactions. The process typically involves the use of Fmoc-Ala-Ala-PAB as an intermediate. The synthesis begins with the protection of amino groups using Fmoc (9-fluorenylmethyloxycarbonyl) groups, followed by coupling with alanine residues. The final step involves the deprotection of the Fmoc groups to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a solid product .
Análisis De Reacciones Químicas
Types of Reactions
MC-Ala-Ala-PAB undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable, allowing the release of the cytotoxic drug upon reaching the target site.
Peptide Coupling Reactions: Involves the formation of peptide bonds between amino acids
Common Reagents and Conditions
Reagents: Fmoc-protected amino acids, coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate), and deprotection agents like piperidine.
Conditions: Typically carried out in organic solvents like dimethylformamide (DMF) under inert atmosphere
Major Products Formed
The major product formed from the cleavage reaction of this compound is the cytotoxic drug that was initially conjugated to the antibody. This allows for targeted drug delivery to cancer cells .
Aplicaciones Científicas De Investigación
MC-Ala-Ala-PAB is primarily used in the field of cancer research for the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The compound is also used in the study of peptide chemistry and the development of targeted therapies .
Mecanismo De Acción
MC-Ala-Ala-PAB functions as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes or conditions, releasing the cytotoxic drug. The drug then exerts its effects by binding to its molecular targets, leading to cell death. The cleavage mechanism can involve proteolytic degradation or other enzymatic processes .
Comparación Con Compuestos Similares
Similar Compounds
MC-Val-Cit-PAB: Another cleavable linker used in ADCs, designed to be cleaved by cathepsin B.
MC-Ala-Ala-Asn-PAB: A similar peptide linker used in the synthesis of ADCs
Uniqueness
MC-Ala-Ala-PAB is unique due to its specific cleavage mechanism and its ability to release cytotoxic drugs efficiently. Its design allows for precise targeting and minimal off-target effects, making it a valuable tool in cancer therapy .
Propiedades
Fórmula molecular |
C23H30N4O6 |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C23H30N4O6/c1-15(24-19(29)6-4-3-5-13-27-20(30)11-12-21(27)31)22(32)25-16(2)23(33)26-18-9-7-17(14-28)8-10-18/h7-12,15-16,28H,3-6,13-14H2,1-2H3,(H,24,29)(H,25,32)(H,26,33)/t15-,16-/m0/s1 |
Clave InChI |
PKHVWJOCRXHNME-HOTGVXAUSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropyl] phosphate](/img/structure/B12392493.png)
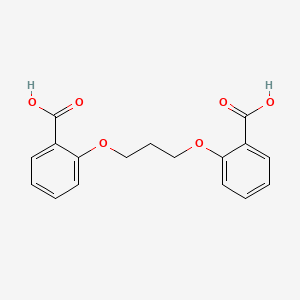

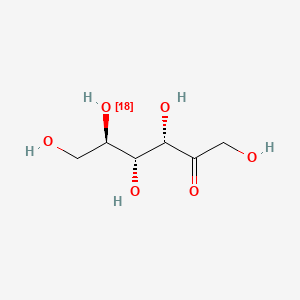
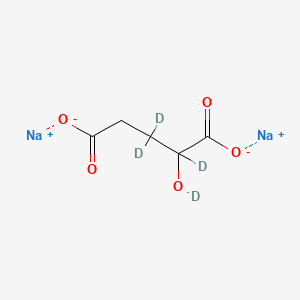

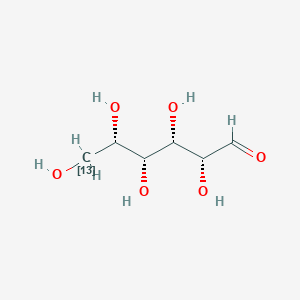

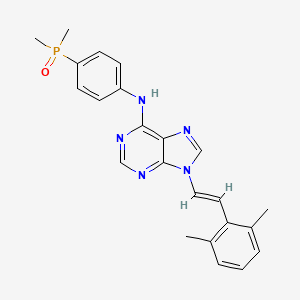
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
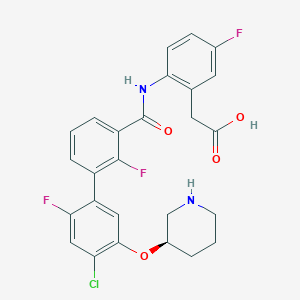

![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
